![molecular formula C6H4Cl2OS B1599940 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone CAS No. 42445-55-6](/img/structure/B1599940.png)
2-Chloro-1-(5-chlorothiophen-2-yl)ethanone
Overview
Description
2-Chloro-1-(5-chlorothiophen-2-yl)ethanone, also known as 2-chloro-5-chlorothiophen-2-ylethanone, is a compound belonging to the class of organic compounds known as thiophenes. It is a colorless solid with a molecular weight of 241.6 g/mol and a melting point of 106 °C. It is soluble in most organic solvents, including water, and is used in various scientific research applications, such as in vivo and in vitro studies.
Scientific Research Applications
Organic Synthesis
2-Chloro-1-(5-chlorothiophen-2-yl)ethanone: serves as a versatile intermediate in organic synthesis. Its reactivity allows for the formation of various carbon-carbon and carbon-heteroatom bonds, leading to the production of a wide array of organic compounds. For instance, it can undergo nucleophilic addition reactions with organometallic reagents to form ketones or alcohols, which are pivotal in synthesizing pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized to synthesize molecules with potential therapeutic effects. Its thiophene ring, a common motif in drug design, is associated with bioactive molecules that target a range of diseases. Researchers explore its incorporation into larger molecules that may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Material Science
The thiophene moiety of 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone is significant in material science, particularly in the development of conducting polymers. Thiophene derivatives are known for their electrical conductivity and stability, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells .
Catalysis
This compound can act as a ligand precursor in catalysis. By modifying its structure, chemists can create ligands that bind to metal centers, forming catalysts that facilitate various chemical reactions. These catalysts can be employed in industrial processes to enhance reaction efficiency and selectivity .
Analytical Chemistry
In analytical chemistry, derivatives of 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone can be used as standards or reagents. Its well-defined structure and reactivity make it a candidate for developing analytical methods, such as chromatography and spectroscopy, to detect and quantify other substances .
Agrochemical Development
The reactivity of 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone also finds application in the synthesis of agrochemicals. It can be transformed into compounds that serve as herbicides, pesticides, or fungicides, contributing to the protection of crops and ensuring food security .
Environmental Studies
Thiophene derivatives are studied for their environmental impact, particularly their biodegradability and toxicity2-Chloro-1-(5-chlorothiophen-2-yl)ethanone may be used in research to understand the environmental fate of thiophene-based compounds and to develop safer and more sustainable chemicals .
Antimicrobial and Antifungal Research
Recent studies have indicated that certain thiophene compounds exhibit antimicrobial and antifungal properties. As such, 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone could be a key starting material in the synthesis of new agents to combat microbial and fungal infections .
properties
IUPAC Name |
2-chloro-1-(5-chlorothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHBEDSUTAGRQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408326 | |
Record name | 2-chloro-1-(5-chlorothiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-chlorothiophen-2-yl)ethanone | |
CAS RN |
42445-55-6 | |
Record name | 2-chloro-1-(5-chlorothiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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